Compound Description: This compound shares the same core structure as the target compound, ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate. It features a cyclohex-3-ene ring substituted with an ethyl carboxylate group at position 1, a 4-methoxyphenyl group at position 4, and a 4-chlorophenyl group at position 6. The crystal structure analysis revealed that the cyclohex-3-ene unit adopts an envelope conformation, and the two benzene rings are inclined to each other at a dihedral angle of 82.03° [].
Compound Description: This compound shares the base cyclohex-3-ene-1-carboxylate structure with the target compound, ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Key structural differences include a 4-chlorophenyl substituent at position 4 and a 4-fluorophenyl group at position 6, contrasting with the methanesulfonamidophenyl and methoxyphenyl groups in the target compound, respectively. The crystal structure revealed a slightly distorted sofa conformation for the cyclohexene ring [].
Compound Description: Similar to the target compound, this molecule features the ethyl 2-oxocyclohex-3-ene-1-carboxylate core. It incorporates a 4-bromophenyl group at position 6 and a 4-fluorophenyl group at position 4, differentiating it from the target compound's methanesulfonamidophenyl and methoxyphenyl groups at those positions. The study noted a slightly distorted sofa conformation for the cyclohexene rings [].
Compound Description: Maintaining the base structure of ethyl 2-oxocyclohex-3-ene-1-carboxylate found in the target compound, this molecule presents a 4-chlorophenyl substituent at position 6 and a 4-fluorophenyl group at position 4. This arrangement differs from the methanesulfonamidophenyl and methoxyphenyl groups in the target compound, ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate. The study described a slightly distorted envelope conformation for the cyclohexene ring in the major component of one molecule [].
Compound Description: This molecule, similar to the target compound, ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, contains the ethyl 2-oxocyclohex-3-ene-1-carboxylate core. It is characterized by a 2,4-dichlorophenyl group at position 4 and a 6-methoxy-2-naphthyl group at position 6, contrasting with the methanesulfonamidophenyl and methoxyphenyl groups, respectively, in the target compound. The cyclohexenone ring in this molecule adopts an approximate half-chair conformation [].
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate []
Compound Description: This series of derivatives, while structurally similar to ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, are distinguished by the incorporation of a thiophene ring. They share the ethyl 2-oxocyclohex-3-ene-1-carboxylate core but possess a 3-bromothien-2-yl group at position 4 and an aryl group at position 6, where the aryl group can be varied. Notably, the compound ethyl-4-(3-bromothien-2-yl)-2-oxo-6-(4-propoxyphenyl) cyclohex-3-ene-1-carboxylate exhibited promising anti-inflammatory, analgesic, and antibacterial activities [].
Compound Description: While sharing the cyclohexene carboxylate core with ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, this compound notably features a sulfamoyl group at position 6. Specifically, it contains an N-(2-chloro-4-fluorophenyl)sulfamoyl moiety. This compound, TAK-242, has been identified as a potent inhibitor of TLR4-mediated cytokine production, showing promise as a potential antisepsis agent [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.